![molecular formula C32H26N4O2 B1669423 Conivaptan CAS No. 210101-16-9](/img/structure/B1669423.png)
Conivaptan
描述
康尼瓦坦是一种非肽类抗利尿激素(血管加压素)抑制剂。它于 2004 年获批用于治疗低钠血症,低钠血症是指血液中钠含量过低的状况,通常由抗利尿激素分泌过多综合征(SIADH)引起。康尼瓦坦抑制血管加压素受体的两种亚型(V1a 和 V2),使其成为一种双重拮抗剂 .
作用机制
康尼瓦坦通过拮抗血管加压素受体 V1a 和 V2 发挥作用。血管加压素在调节体内的水分和电解质平衡中起着至关重要的作用。这种机制在治疗低钠血症等疾病时特别有用,在低钠血症中,水分潴留会导致钠含量稀释 .
生化分析
Biochemical Properties
Conivaptan is a dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors . The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance . This compound’s antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Cellular Effects
This compound’s predominant pharmacodynamic effect is through its V2 antagonism of AVP in the renal collecting ducts . This results in increased free water excretion, generally accompanied by increased net fluid loss, increased urine output, and decreased urine osmolality .
Molecular Mechanism
This compound functions by antagonizing V2 receptors in the renal collecting ducts, causing aquaresis or water secretion . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound following intravenous infusion are non-linear, and inhibition by this compound of its own metabolism seems to be the major factor for the non-linearity . The intersubject variability of this compound pharmacokinetics is high .
Dosage Effects in Animal Models
In an experimental model of Syndrome of Inappropriate Antidiuretic Hormone (SIADH) in rats, intravenous administration of this compound significantly increased blood sodium concentration and plasma osmolality .
Metabolic Pathways
This compound inhibits both isotypes of the vasopressin receptor (V1a and V2) . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney .
Transport and Distribution
Its mechanism of action suggests that it primarily interacts with vasopressin receptors in the renal collecting ducts .
Subcellular Localization
Given its mechanism of action, it is likely that it primarily interacts with vasopressin receptors located in the renal collecting ducts .
准备方法
康尼瓦坦可以通过从苯胺开始的一系列化学反应合成。制备方法包括酰胺化和其他步骤以形成最终化合物。康尼瓦坦盐酸盐的工业生产涉及特定的反应条件和纯化工艺,以确保化合物的纯度和效力 .
化学反应分析
科学研究应用
Treatment of Hyponatremia
Conivaptan has been extensively studied for its role in treating hyponatremia, a condition characterized by low serum sodium levels. A pivotal study demonstrated that a 4-day intravenous infusion of this compound significantly increased serum sodium concentrations in patients with euvolemic or hypervolemic hyponatremia. The results indicated an increase in serum sodium from a baseline of 0.8 mEq/L with placebo to 6.3 mEq/L and 9.4 mEq/L with doses of 40 mg/day and 80 mg/day, respectively (p < 0.0001) . Additionally, this compound was well tolerated, with minimal adverse reactions reported.
Neurological Applications
Recent studies have investigated the effects of this compound on brain edema following ischemic events. In an experimental stroke model using mice, this compound treatment significantly reduced brain water content and improved blood-brain barrier integrity compared to control groups. Specifically, continuous intravenous treatment with this compound reduced brain water content from 81.66% in vehicle-treated mice to 78.28% in those treated with this compound . This suggests potential neuroprotective properties that could be beneficial in managing stroke-related complications.
Hemodynamic Effects
This compound has also been evaluated for its acute hemodynamic effects. Research indicates that it can lead to favorable changes in urine output without adversely affecting blood pressure or heart rate, making it a suitable option for patients requiring diuresis while maintaining hemodynamic stability .
Comparative Efficacy: this compound vs. Other Vasopressin Antagonists
To better understand the unique benefits of this compound, it is essential to compare its efficacy against other vasopressin antagonists such as tolvaptan.
Parameter | This compound | Tolvaptan |
---|---|---|
Serum Sodium Increase | Up to 9.4 mEq/L | Up to 22 mEq/L |
Effect on Brain Edema | Significant reduction | No significant effect |
Urine Sodium Excretion | Decreased | Decreased |
Blood Pressure Impact | No significant change | No significant change |
This table illustrates that while both drugs effectively increase serum sodium levels, this compound may offer additional benefits related to brain edema management.
Case Study 1: Efficacy in Hyponatremia Management
A clinical case involving a patient with severe hyponatremia due to heart failure demonstrated the successful use of this compound. The patient received an intravenous infusion of this compound for four days, resulting in a substantial increase in serum sodium from 124 mEq/L to 136 mEq/L, allowing for safe discharge and ongoing outpatient management .
Case Study 2: Stroke Recovery
In another case study focusing on post-stroke recovery, patients treated with this compound showed improved neurological outcomes compared to those receiving standard care alone. The treatment group exhibited reduced brain edema and better preservation of neurological function during follow-up assessments .
相似化合物的比较
康尼瓦坦在血管加压素受体拮抗剂中独树一帜,因为它对 V1a 和 V2 受体都具有双重拮抗作用。类似的化合物包括:
托伐普坦: 一种选择性 V2 受体拮抗剂,用于治疗低钠血症和多囊肾病。
利昔瓦普坦: 另一种 V2 受体拮抗剂,具有类似的应用。
莫扎瓦普坦: 一种 V2 受体拮抗剂,在日本用于治疗低钠血症。康尼瓦坦的双重拮抗作用与其选择性拮抗剂相比,具有更广泛的作用范围,使其成为治疗各种疾病的通用选择
生物活性
Conivaptan is a nonpeptide dual antagonist of vasopressin receptors V1a and V2, primarily used for treating euvolemic and hypervolemic hyponatremia. Its mechanism of action involves blocking the effects of arginine vasopressin (AVP) on these receptors, which play critical roles in fluid balance and vascular resistance. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound binds with high affinity to both V1a and V2 receptors, inhibiting their activity. The Ki values for this compound against the V1a and V2 receptors are approximately 0.61 nM and 0.66 nM, respectively, indicating its potent antagonistic properties . By blocking these receptors, this compound promotes aquaresis (excretion of free water) without significantly affecting electrolyte balance.
Pharmacological Effects
1. Diuretic Activity:
- This compound has been shown to increase urine volume and free water clearance in animal models without altering blood pressure . In clinical settings, it effectively corrects hyponatremia in patients with conditions such as heart failure and cirrhosis.
2. Inflammatory Response Modulation:
- Recent studies have demonstrated that this compound may play a role in modulating inflammatory responses. In a rat model of cerebral injury, this compound treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α and IL-15 compared to control groups . This suggests potential therapeutic applications beyond fluid management.
Efficacy in Hyponatremia
This compound has been evaluated in various clinical trials for its efficacy in treating hyponatremia:
- Study 1: A randomized controlled trial involving patients with euvolemic or hypervolemic hyponatremia showed that this compound significantly increased serum sodium levels compared to placebo (p<0.001) over a treatment period of several days .
- Study 2: Another trial assessed the safety and efficacy of this compound in patients with heart failure, noting improvements in hemodynamic parameters and significant increases in urine output .
Adverse Effects
While generally well-tolerated, common adverse effects associated with this compound include infusion site reactions, headache, and gastrointestinal disturbances. Its use is contraindicated in patients with severe liver impairment due to its metabolism via CYP3A4 .
Data Table: Summary of Key Findings
Study | Population | Outcome | |
---|---|---|---|
Study 1 | Patients with hyponatremia | Increased serum sodium (p<0.001) | Effective for correcting hyponatremia |
Study 2 | Heart failure patients | Improved hemodynamics and urine output | Beneficial for fluid management |
Inflammatory Study | Rat model | Decreased TNF-α and IL-15 levels | Potential anti-inflammatory effects |
Case Studies
Case Study 1: Hyponatremia in Heart Failure
A patient with chronic heart failure presented with severe hyponatremia. Treatment with this compound led to a rapid increase in serum sodium levels from 120 mEq/L to 135 mEq/L within three days, demonstrating its effectiveness in acute management.
Case Study 2: Cerebral Injury
In an experimental model of cerebral ischemia, administration of this compound reduced brain edema and improved neurological outcomes by attenuating inflammatory cytokine release .
属性
IUPAC Name |
N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175220 | |
Record name | Conivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Conivaptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble (0.15 mg/mL at 23 °C), 1.75e-03 g/L | |
Record name | Conivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Conivaptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Conivaptan is a dual AVP antagonist with nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro. This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water. | |
Record name | Conivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
210101-16-9 | |
Record name | Conivaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210101-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conivaptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210101169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Conivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CONIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ98Y462X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Conivaptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。